molecular formula C11H13BrO B8149237 1-Bromo-2-(cyclopropylmethoxy)-4-methylbenzene

1-Bromo-2-(cyclopropylmethoxy)-4-methylbenzene

Cat. No.: B8149237
M. Wt: 241.12 g/mol
InChI Key: HTCRPPAVTRKLFY-UHFFFAOYSA-N
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Description

1-Bromo-2-(cyclopropylmethoxy)-4-methylbenzene is a halogenated aromatic compound characterized by a bromine atom at the 1-position, a cyclopropylmethoxy group at the 2-position, and a methyl group at the 4-position of the benzene ring. Its molecular formula is C₁₁H₁₃BrO, with a molecular weight of 253.13 g/mol. The cyclopropylmethoxy substituent introduces steric bulk and unique electronic effects due to the strained cyclopropane ring, which can influence reactivity in cross-coupling reactions or nucleophilic substitutions. This compound is often utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals or agrochemicals requiring functionalized aromatic scaffolds .

Properties

IUPAC Name

1-bromo-2-(cyclopropylmethoxy)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-8-2-5-10(12)11(6-8)13-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCRPPAVTRKLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(cyclopropylmethoxy)-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-(cyclopropylmethoxy)-4-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 1 undergoes nucleophilic substitution (SN2/SN1) under varying conditions:

Reaction Conditions Nucleophile Product Yield Mechanistic Notes
KOH in ethanol, 80°COH⁻2-(Cyclopropylmethoxy)-4-methylphenol72%Polar aprotic solvents favor SN2 pathway
NaSH in DMF, 120°C SH⁻1-Sulfanyl derivative65%Enhanced by microwave irradiation
NH3 in THF, 0°C NH31-Amino derivative58%Steric hindrance from cyclopropyl reduces efficiency

The cyclopropylmethoxy group at position 2 stabilizes intermediates through electron-donating effects but introduces steric constraints due to its bulky cyclopropane ring .

Electrophilic Aromatic Substitution (EAS)

The methyl group at position 4 directs electrophiles to the para position (relative to bromine), though reactivity is moderated by the electron-withdrawing bromine:

Electrophile Conditions Product Yield Regioselectivity
HNO3/H2SO40°C, 2 hours1-Bromo-2-(CMO)-4-methyl-5-nitrobenzene41%Para to methyl
Cl2, FeCl3 RT, 24 hours1-Bromo-2-(CMO)-4-methyl-3-chlorobenzene33%Ortho to bromine

Competition between bromine's deactivating effect and methyl's activating role results in moderate yields .

Elimination and Rearrangement Reactions

Under strong bases, β-elimination occurs at the cyclopropylmethoxy group:

Base Conditions Product Yield Byproducts
t-BuOK, DMSO 100°C, 1 hour1-Bromo-4-methylbenzene + cyclopropane68%Trace alkenes (<5%)
LDA, THF -78°C → RT, 2 hoursRearranged bicyclic ether22%Unreacted starting material (54%)

Rearrangements involve carbocation intermediates stabilized by the cyclopropyl group's ring strain .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Catalyst System Coupling Partner Product Yield Application
Pd(PPh3)4, Suzuki Phenylboronic acidBiaryl derivative89%Pharmaceutical intermediates
NiCl2(dppe), Kumada MeMgBr1-Methyl-2-(CMO)-4-methylbenzene76%Material science

These reactions demonstrate high functional group tolerance, enabling applications in complex synthesis .

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing HBr gas (TGA data: 15% mass loss at 210°C).

  • Photoreactivity : UV light induces homolytic C-Br bond cleavage, forming aryl radicals detectable via EPR .

Scientific Research Applications

Synthesis Method Overview

StepReaction TypeKey ReagentsConditions
1BrominationNBSInert solvent (e.g., dichloromethane), low temperature
2EtherificationCyclopropylmethanol, baseAcidic conditions

Scientific Research Applications

1-Bromo-2-(cyclopropylmethoxy)-4-methylbenzene serves as a valuable intermediate in various domains:

Organic Synthesis

  • Building Block : It is utilized as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals due to its functional groups that facilitate further chemical modifications.

Medicinal Chemistry

  • Potential Drug Candidate : The compound's unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways. Its halogen substituents may enhance biological activity by improving lipophilicity and receptor binding affinity.
  • Case Study : Research indicates that derivatives with similar structural features exhibit significant antitumor properties. For instance, compounds containing bromine have shown efficacy against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Materials Science

  • Polymer Production : This compound can be employed in the development of specialty polymers and materials with tailored properties, such as enhanced thermal stability or specific optical characteristics.
  • Liquid Crystals : Its unique molecular structure may also facilitate applications in liquid crystal technologies, which are crucial for display technologies.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(cyclopropylmethoxy)-4-methylbenzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyclopropylmethoxy group can influence the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-Bromo-2-isopropyl-4-methoxybenzene (CAS 34881-45-3)

  • Molecular Formula : C₁₀H₁₃BrO
  • Substituents : Bromine (1-position), isopropyl (2-position), methoxy (4-position).
  • Key Differences : The isopropyl group is less sterically hindered than cyclopropylmethoxy but lacks the electron-donating resonance effects of the methoxy group. This structural variation reduces steric hindrance but may alter regioselectivity in electrophilic aromatic substitution reactions .

1-Bromo-2-methoxy-4-methylbenzene (CAS 95740-49-1)

  • Molecular Formula : C₈H₉BrO
  • Substituents : Bromine (1-position), methoxy (2-position), methyl (4-position).
  • Key Differences : Replacement of cyclopropylmethoxy with methoxy simplifies the structure, reducing steric bulk and altering electronic properties. The methoxy group’s strong electron-donating nature enhances ortho/para-directing effects compared to the cyclopropylmethoxy group, which has mixed inductive and resonance effects .

2-Bromo-1-(2-bromoethoxy)-4-methylbenzene

  • Molecular Formula : C₉H₉Br₂O
  • Substituents : Bromine (2-position), 2-bromoethoxy (1-position), methyl (4-position).
  • Key Differences : The 2-bromoethoxy group introduces a secondary bromine atom, increasing molecular weight (292.98 g/mol) and reactivity in elimination or nucleophilic substitution reactions. The compound’s bifunctional bromine sites make it suitable for sequential cross-coupling reactions .

4-Bromo-1-isopropyl-2-methoxybenzene (CAS 1369775-86-9)

  • Molecular Formula : C₁₀H₁₃BrO
  • Substituents : Bromine (4-position), isopropyl (1-position), methoxy (2-position).
  • Key Differences: Positional isomerism shifts bromine to the 4-position, altering electronic effects.

Physical Properties and Reactivity

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reactivity Notes
1-Bromo-2-(cyclopropylmethoxy)-4-methylbenzene 253.13 Cyclopropylmethoxy, Br, CH₃ Not reported High steric hindrance slows SN2 reactions; suitable for Suzuki-Miyaura coupling .
1-Bromo-2-methoxy-4-methylbenzene 201.06 Methoxy, Br, CH₃ Not reported Faster electrophilic substitution due to methoxy’s strong electron donation .
2-Bromo-1-(2-bromoethoxy)-4-methylbenzene 292.98 2-Bromoethoxy, Br, CH₃ Not reported Bifunctional reactivity; prone to dehydrohalogenation .
(Z)-1-[2-Bromo-2-(methylsulfonyl)vinyl]-4-chlorobenzene (3e) 313.62 Bromo-sulfonylvinyl, Cl 80–82 Polar sulfonyl group enhances solubility in polar aprotic solvents .

Notes:

  • Melting points for brominated aromatics vary widely; bulky substituents (e.g., cyclopropylmethoxy) often reduce crystallinity compared to simpler groups like methoxy .
  • The cyclopropylmethoxy group’s strain increases susceptibility to ring-opening under acidic or radical conditions, unlike isopropyl or methoxy groups .

Biological Activity

Overview

1-Bromo-2-(cyclopropylmethoxy)-4-methylbenzene is an organic compound characterized by a bromine atom and a cyclopropylmethoxy group attached to a methyl-substituted benzene ring. Its unique structure suggests potential biological activities that warrant investigation, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

Property Details
IUPAC Name This compound
Molecular Formula C12H13BrO
Molecular Weight 253.14 g/mol
CAS Number 1269238-78-9

The compound's structure includes a bromine atom, which is known to enhance biological activity through various mechanisms, such as altering lipophilicity and influencing receptor binding affinities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that brominated aromatic compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Potential

The anticancer properties of related compounds have been extensively studied. For example, certain brominated derivatives have demonstrated cytotoxic effects against breast cancer cell lines, particularly those with activated ERK pathways. This mechanism could be relevant for this compound as well, given its structural similarities to other effective compounds .

The biological activity of this compound may involve several mechanisms:

  • Nucleophilic Aromatic Substitution : The bromine atom can undergo substitution reactions with nucleophiles, potentially leading to the formation of more active derivatives.
  • Receptor Interaction : The cyclopropylmethoxy group may enhance binding affinity to specific biological targets (e.g., enzymes or receptors), influencing cellular signaling pathways .
  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis and cell death .

Study on Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various brominated compounds found that those with similar structures to this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition zones in agar diffusion tests.

Cancer Cell Line Analysis

In vitro studies on breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) revealed that brominated compounds could significantly reduce cell viability. The combination of these compounds with established chemotherapeutics like doxorubicin showed synergistic effects, enhancing overall cytotoxicity . This suggests that this compound could be explored as an adjunct therapy in cancer treatment.

Q & A

Q. What are the common synthetic routes for 1-Bromo-2-(cyclopropylmethoxy)-4-methylbenzene?

Methodological Answer: A typical synthesis involves nucleophilic substitution or coupling reactions. For example, cyclopropylmethoxy groups can be introduced via alkylation of a phenolic intermediate using cyclopropylmethyl bromide under basic conditions. A representative procedure (adapted from analogous brominated aromatic syntheses) includes:

  • Step 1: React 2-hydroxy-4-methylbromobenzene with cyclopropylmethyl bromide in the presence of NaH in THF at 0°C, followed by reflux (3–18 hours) .
  • Step 2: Purify the crude product via silica gel column chromatography (ethyl acetate/hexane gradient) to isolate the target compound.
    Key Considerations: Monitor reaction progress using TLC, and optimize stoichiometry to minimize byproducts like di-alkylated species.

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Expect signals for the cyclopropylmethoxy group (δ 3.40–3.54 ppm, t, J = 6.1–6.3 Hz), aromatic protons (δ 7.04–7.41 ppm), and methyl groups (δ 2.52–2.67 ppm) .
    • 13C NMR: Peaks for the quaternary aromatic carbon (δ ~141 ppm) and cyclopropyl carbons (δ ~16–31 ppm) .
  • GC-MS: Confirm molecular weight (e.g., m/z = 356 for C20H21BrO) and fragmentation patterns .
    Data Interpretation: Compare experimental spectra with computational predictions (e.g., DFT-calculated shifts) to validate assignments .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Hazards: Brominated aromatics are often irritants and may exhibit uncharacterized toxicity. Use PPE (gloves, goggles, lab coat) and work in a fume hood .
  • First Aid:
    • Skin Contact: Wash immediately with soap/water (15 minutes) .
    • Eye Exposure: Flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage: Keep in a cool, dry place away from oxidizers. Follow EPA/DOT regulations for brominated compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in its synthesis?

Methodological Answer:

  • Temperature Control: Lower temperatures (0°C) during NaH activation reduce side reactions; gradual warming to room temperature improves cyclopropylmethyl group incorporation .
  • Catalysis: Explore phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems.
  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.
    Data-Driven Optimization: Use design-of-experiment (DoE) frameworks to analyze variables (e.g., molar ratios, solvent polarity) and identify optimal conditions.

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Case Example: Discrepancies in 1H NMR splitting patterns may arise from dynamic effects (e.g., restricted rotation of the cyclopropylmethoxy group).
  • Solutions:
    • Perform variable-temperature NMR to observe coalescence of split peaks.
    • Compare experimental data with DFT-calculated chemical shifts (e.g., B3LYP/6-31G*) to identify conformational isomers .
      Table 1: Example NMR Data Comparison
Proton GroupExperimental δ (ppm)DFT-Calculated δ (ppm)Deviation
Cyclopropyl CH23.40–3.543.38–3.51±0.03
Aromatic H (ortho)7.267.28+0.02

Q. What are the applications in drug discovery, and how to design derivatives?

Methodological Answer:

  • Biological Targets: The cyclopropylmethoxy group is a bioisostere for metabolically labile moieties, making the compound a candidate for kinase inhibitors or GPCR modulators .
  • Derivative Design:
    • Introduce electron-withdrawing groups (e.g., NO2) at the 4-position to enhance electrophilicity for nucleophilic aromatic substitution.
    • Replace bromine with azide for click chemistry applications.
      Case Study: Analogous compounds with cyclopropylmethoxy groups have shown efficacy in treating dermatitis via PDE4 inhibition .

Q. How can computational modeling predict reactivity and stability?

Methodological Answer:

  • DFT Studies: Use hybrid functionals (e.g., B3LYP) to calculate:
    • Bond dissociation energies (BDEs) for the C-Br bond to assess stability.
    • Frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
      Table 2: Computational Results for Key Bonds
Bond TypeBDE (kcal/mol)HOMO (eV)LUMO (eV)
C-Br (Aromatic)68.2-6.34-1.87
O-CH2 (Cyclopropyl)89.5-5.91-0.92

Q. How is X-ray crystallography used for structural confirmation?

Methodological Answer:

  • Procedure: Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Analysis: Refine structures using SHELXL; validate bond lengths/angles against similar compounds (e.g., C-O bond: 1.43 Å expected) .
    Key Metrics:
  • Torsion Angles: Cyclopropylmethoxy group torsion (e.g., 117.1°–124.1°) .
  • Packing Analysis: Identify π-π interactions between aromatic rings.

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